N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is an organic compound characterized by its unique structure, which includes a phenylethyl group substituted with dimethoxyphenyl and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide typically involves the following steps:
Formation of the Phenylethyl Intermediate: The initial step involves the synthesis of the phenylethyl intermediate, which can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst.
Coupling with But-2-ynamide: The phenylethyl intermediate is then coupled with but-2-ynamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds share a similar dimethoxyphenyl group and exhibit antibacterial activity.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have a substituted phenyl group and show antifungal activity.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of a dimethoxyphenyl group with a phenylethyl backbone also contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-8-20(22)21-17(16-9-6-5-7-10-16)13-15-11-12-18(23-2)19(14-15)24-3/h5-7,9-12,14,17H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWGEYELFHPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.